molecular formula C9H7NOS B1362879 2-Phenyl-1,3-thiazol-4-ol CAS No. 827-45-2

2-Phenyl-1,3-thiazol-4-ol

Cat. No. B1362879
CAS RN: 827-45-2
M. Wt: 177.22 g/mol
InChI Key: CCMLIFHRMDXEBM-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-thiazol-4-ol is a chemical compound with the empirical formula C9H7NOS . It has a molecular weight of approximately 177.22 . The IUPAC name for this compound is 2-phenyl-1,3-thiazol-4 (5H)-one .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-1,3-thiazol-4-ol consists of a five-membered thiazole ring attached to a phenyl group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

2-Phenyl-1,3-thiazol-4-ol is a solid at room temperature . It has a boiling point of 119-121°C . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

  • Molecular Structure and Electronic Properties : A study on 4-Phenyl-3H-1,3-thiazol-2-ol, a related compound, has explored its molecular structure and electronic properties. This research is significant for understanding the compound's behavior in different states and its potential applications in materials science and drug design (Sachan et al., 2014).

  • Corrosion Inhibition : Thiazole hydrazones, including compounds structurally similar to 2-Phenyl-1,3-thiazol-4-ol, have been studied for their potential as corrosion inhibitors in acid media. Such applications are crucial in industrial settings to protect metals from corrosion (Chaitra et al., 2016).

  • Fluorescent Chemosensors : Thiazole Schiff bases have been developed as fluorescent chemosensors for detecting Al3+ ions. These sensors are important in environmental and analytical chemistry for the detection of specific ions (Gupta et al., 2014).

  • Antimicrobial and Anticancer Applications : Various thiazole derivatives, including those similar to 2-Phenyl-1,3-thiazol-4-ol, have been examined for their antimicrobial and anticancer activities. Such studies are fundamental in drug discovery and development (Viji et al., 2020).

  • Photophysical Properties in Platinum Complexes : Research on N-phenyl-1,3-thiazol-2-ylidene platinum(ii) complexes reveals their photophysical properties. This research is relevant to the development of new materials with specific optical properties (Leopold & Strassner, 2017).

  • Tubulin Polymerization Inhibitors in Cancer Therapy : A study on 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles as tubulin polymerization inhibitors highlights their potential in cancer treatment. This demonstrates the therapeutic applications of thiazole derivatives in oncology (Romagnoli et al., 2012).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity after a single exposure .

properties

IUPAC Name

2-phenyl-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMLIFHRMDXEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340949
Record name 2-Phenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1,3-thiazol-4-ol

CAS RN

827-45-2
Record name 2-Phenyl-1,3-thiazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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